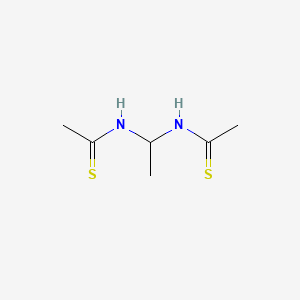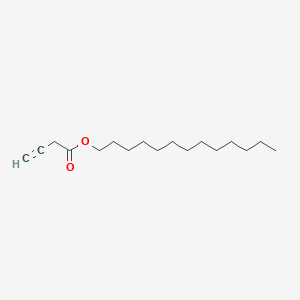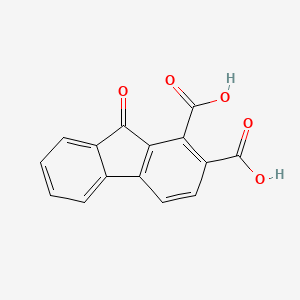
9-Oxo-9H-fluorene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-fluorene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups and a ketone group on the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1,2-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-9H-fluorene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alcohols, amines, and other nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: More oxidized fluorene derivatives.
Reduction: 9-Hydroxy-9H-fluorene-1,2-dicarboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
9-Oxo-9H-fluorene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Oxo-9H-fluorene-2-carboxylic acid
- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
- 9-Oxo-9H-fluorene-1-carboxylic acid
Uniqueness
9-Oxo-9H-fluorene-1,2-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups and the ketone group on the fluorene backbone. This unique structure imparts distinct chemical properties and reactivity compared to other fluorene derivatives. The presence of two carboxylic acid groups allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
92126-66-4 |
|---|---|
Fórmula molecular |
C15H8O5 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
9-oxofluorene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
SRLYSPLLVMHCIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
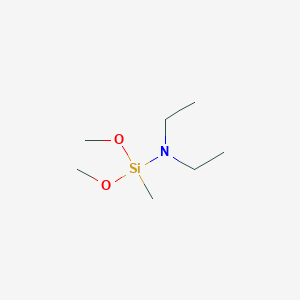
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)


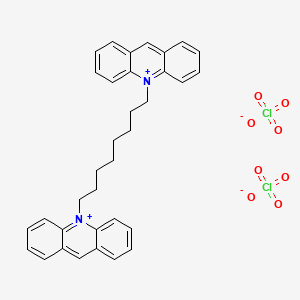
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)

![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

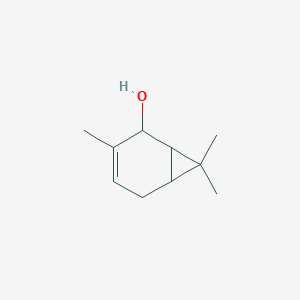
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
